molecular formula C13H16N4S B1276201 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol CAS No. 92110-77-5

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol

Cat. No. B1276201
CAS RN: 92110-77-5
M. Wt: 260.36 g/mol
InChI Key: NUVXHZXJFZHQJG-UHFFFAOYSA-N
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Description

The compound 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are characterized by their low toxicity and are of significant interest in the development of new drugs .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved through a series of reactions, yielding a crystalline compound with excellent yield . Similarly, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole involved etherification, hydrazonation, cyclization, and reduction steps . These methods demonstrate the complexity and versatility of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione was confirmed by IR, 1H NMR, 13C NMR, and mass spectral studies . Additionally, X-ray diffraction is used to determine the crystal structure, as seen in the study of a novel crystalline triazole compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . They can also react with different reagents to form new derivatives, such as the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with aromatic aldehydes to yield substituted benzal-amino triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their solubility in organic solvents, melting points, and odorless nature. These properties are determined using methods such as melting point determination and chromatography . The synthesized compounds' structures are confirmed by spectroscopic methods, and their biological activities are often evaluated through pharmacological studies .

Scientific Research Applications

Antimicrobial Activities

4-Phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit good or moderate antimicrobial activity, suggesting their potential use in developing antimicrobial agents (Bayrak et al., 2009).

Heterocycle Synthesis and Characterization

The compound has been used as a starting material for the synthesis of various heterocycles, including thiosemicarbazides, thiazolidinones, and thiazolines. These syntheses contribute to the development of new heterocyclic compounds with potential applications in various fields of chemistry and biology (Sarhan et al., 2008).

Antihypoxic Activity

Research indicates that derivatives of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol have been screened for antihypoxic activity. This suggests potential therapeutic applications in conditions where oxygen deprivation is a concern (Vardanyan et al., 2020).

Biological Screening

A series of new compounds derived from this triazole have been synthesized and biologically evaluated for various activities including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. These studies are crucial for identifying new therapeutic agents (Iqbal et al., 2020).

Applications in Diabetes Treatment

S-substituted derivatives of this triazole have been synthesized and evaluated for their potential as new drug candidates for type II diabetes. These derivatives have shown promising results as inhibitors of the α-glucosidase enzyme, which is significant in diabetes management (Aziz ur-Rehman et al., 2018).

Corrosion Inhibition

Studies have explored the use of Schiff’s bases of triazoles, including derivatives of this compound, as corrosion inhibitors. This application is particularly relevant in protecting metals like mild steel in corrosive environments (Ansari et al., 2014).

Antifungal and Antitubercular Properties

The compound has been used in the synthesis of novel derivatives with antifungal and tuberculostatic activities. This highlights its potential in developing treatments against fungal infections and tuberculosis (Foks et al., 2004).

Molecular Docking and Cancer Research

Derivatives of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol have been studied for their binding to biomolecules like BSA and their potential as EGFR inhibitors in cancer therapy (Karayel, 2021).

properties

IUPAC Name

4-phenyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c18-13-15-14-12(16-9-5-2-6-10-16)17(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVXHZXJFZHQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407124
Record name 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol

CAS RN

92110-77-5
Record name 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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